molecular formula C21H18N2O3S B2530584 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-55-3

4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2530584
CAS No.: 868377-55-3
M. Wt: 378.45
InChI Key: SMULAWLDGSAPDU-DQRAZIAOSA-N
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Description

4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that features a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be achieved through a multi-step process involving the formation of the benzothiazole ring followed by functional group modifications. One common synthetic route involves the cyclization of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzothiazole derivatives such as:

    2-aminobenzothiazole: Known for its antimicrobial properties.

    6-nitrobenzothiazole: Investigated for its anticancer activity.

    2-mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.

What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties .

Properties

IUPAC Name

4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-4-13-23-19-17(26-5-2)7-6-8-18(19)27-21(23)22-20(25)16-11-9-15(10-12-16)14(3)24/h1,6-12H,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMULAWLDGSAPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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